molecular formula C8H8N2O2 B13246404 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid

Cat. No.: B13246404
M. Wt: 164.16 g/mol
InChI Key: SZEYYKAJBTWWFZ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts and proceed through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid apart from similar compounds is its specific substitution pattern on the imidazole ring and the presence of the prop-2-ynoic acid moiety. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)

InChI Key

SZEYYKAJBTWWFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C#CC(=O)O

Origin of Product

United States

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